1-Benzofuran-2-Sulfonamide
Overview
Description
2-(2-Methylbenzamido)acetic acid: 2-Methylhippuric acid or O-Toluric acid , is an acyl glycine. Acyl glycines are typically minor metabolites of fatty acids. This compound is a metabolite of xylene, an aromatic hydrocarbon widely used as a solvent . It can be detected in urine and is used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Mechanism of Action
Target of Action
1-Benzofuran-2-Sulfonamide, also known as 2-BENZOFURANSULFONAMIDE, is a compound that has been found to have antimicrobial properties Benzofuran derivatives have been reported to be active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby inhibiting their function and leading to antimicrobial effects.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been reported to exhibit significant antimicrobial activity . For example, a synthesized compound, benzofuran carbohydrazide, displayed excellent activities against E. coli and S. aureus .
Action Environment
Factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzamido)acetic acid involves the reaction of 2-methylbenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Methylbenzamido)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: 2-(2-Methylbenzamido)acetic acid is used as a reference standard in analytical chemistry for the detection and quantification of xylene exposure .
Biology: The compound is studied for its role as a biomarker in biological fluids, aiding in the diagnosis of metabolic disorders .
Medicine: Research is ongoing to explore its potential therapeutic applications in treating metabolic disorders related to mitochondrial fatty acid beta-oxidation .
Industry: It is used in the chemical industry for the synthesis of various derivatives and as an intermediate in organic synthesis .
Comparison with Similar Compounds
Hippuric acid: A similar acyl glycine, but without the methyl group on the benzene ring.
Benzamidoacetic acid: Similar structure but lacks the methyl substitution on the benzene ring.
Uniqueness: 2-(2-Methylbenzamido)acetic acid is unique due to its specific role as a metabolite of xylene and its diagnostic applications in detecting xylene exposure and metabolic disorders .
Properties
IUPAC Name |
1-benzofuran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECZJTWMSIKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444336 | |
Record name | 2-BENZOFURANSULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124043-72-7 | |
Record name | 2-BENZOFURANSULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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